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Compound of Interest

Compound Name: Methotrexate Hydrate

Cat. No.: B1165585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methotrexate (MTX) and aminopterin (AMT),

two closely related antifolate agents. While both have played significant roles in the treatment

of cancer and autoimmune diseases, key differences in their potency, toxicity, and cellular

pharmacology have dictated their clinical utility. This document summarizes experimental data

to inform further research and drug development.
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Feature Methotrexate (MTX) Aminopterin (AMT)

Primary Target
Dihydrofolate Reductase

(DHFR)

Dihydrofolate Reductase

(DHFR)

Potency
Less potent than aminopterin

in vitro.[1][2][3]

More potent than methotrexate

in vitro.[1][2][3]

Cellular Uptake
Less efficient cellular uptake.

[1][2][3]

More efficient cellular uptake.

[1][2][3]

Polyglutamylation
Less extensive

polyglutamylation.[1][2]

More extensive

polyglutamylation, leading to

longer intracellular retention.[1]

[2]

Toxicity

Generally considered to have

a better therapeutic index with

more predictable toxicity.[1][4]

Associated with greater and

more unpredictable toxicity.[1]

[5]

Clinical Use

Widely used for various

cancers and autoimmune

diseases.[4][6]

Largely replaced by

methotrexate in clinical

practice, but subject of

renewed research interest.[1]

[4][7]

Mechanism of Action: Inhibition of Dihydrofolate
Reductase
Both methotrexate and aminopterin are folic acid antagonists that competitively inhibit

dihydrofolate reductase (DHFR).[1][7][8] This enzyme is crucial for converting dihydrofolate

(DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and

thymidylate, which are necessary for DNA and RNA synthesis.[4][7] By inhibiting DHFR, these

drugs deplete intracellular THF levels, leading to the disruption of nucleic acid synthesis and

subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.

[4][7] Methotrexate has an affinity for DHFR that is approximately 1000-fold that of the natural

substrate, dihydrofolate.[4]
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Inhibition of DHFR by methotrexate and aminopterin disrupts DNA/RNA synthesis.

Comparative Efficacy
In Vitro Cytotoxicity
Studies have consistently shown that aminopterin is a more potent cytotoxic agent than

methotrexate in vitro.[1]
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Drug
Median IC50 (nM) in Pediatric
Leukemia/Lymphoma Cell Lines

Aminopterin 17

Methotrexate 78

Data from a preclinical study evaluating in vitro

cytotoxicity after a 120-hour drug exposure.[7]

Enzyme Inhibition
Both drugs are potent inhibitors of DHFR. While direct comparative Ki values from the same

study are not always available, aminopterin has been reported to inhibit DHFR with a Ki of 3.7

pM.[7] Some studies have described them as "equipotent inhibitors" of their target enzyme.[7]

However, differences in cellular uptake and metabolism contribute to their varied cytotoxic

effects.

Drug
Inhibition of Dihydrofolate Reductase
(DHFR) from L1210 mouse leukemia
(IC50)

Aminopterin Analogue (APA-Orn) 0.072 µM

Methotrexate Analogue (mAPA-Orn) 0.160 µM

Data from a study on analogues of methotrexate

and aminopterin.[9]

In Vivo Potency and Duration of Action
In mouse models, aminopterin demonstrates a more prolonged action than methotrexate. To

maintain a 50% inhibition of DNA synthesis in the mouse small intestine for 18 hours, a

significantly higher dose of methotrexate is required compared to aminopterin.[10][11]
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Drug

Dose for 50% Inhibition of
Deoxyuridine
Incorporation into DNA at
1 hr (mg/kg)

Dose to Maintain 50%
Inhibition for 18 hr (mg/kg)

Aminopterin 0.06 0.9

Methotrexate 0.12 30

Data from a study in mouse

small intestine.[10][11]

Cellular Uptake and Metabolism
A key differentiator between the two drugs is their cellular transport and subsequent

metabolism. Aminopterin is more rapidly accumulated by cells than methotrexate.[2][3][10]

Once inside the cell, both drugs undergo polyglutamylation, a process that adds glutamate

residues. This modification traps the drug intracellularly and increases its affinity for target

enzymes.[1] Aminopterin is a better substrate for the enzyme folylpolyglutamate synthetase,

leading to more rapid and extensive polyglutamylation.[1] This enhanced retention is a major

factor contributing to its greater potency and prolonged duration of action.[1] In vitro studies

have shown that aminopterin has more consistent metabolism to active polyglutamates in

leukemic blasts compared to methotrexate.[2][7]
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Cellular uptake and polyglutamylation of methotrexate and aminopterin.

Toxicity Profile
While aminopterin is more potent, its therapeutic index is considered inferior to that of

methotrexate due to greater and more unpredictable toxicity.[1][5] Animal studies in the 1950s

demonstrated that methotrexate had a more favorable therapeutic index, which led to

aminopterin being largely abandoned for clinical use in favor of methotrexate.[1][4] However,

some clinical studies have shown that severe hepatotoxicity (ALT > 5 times normal) was less

common in patients receiving aminopterin compared to methotrexate.[7][12] A comparative
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study also found no significant difference in the frequency of hospital admissions, treatment

interruptions, neutropenia, or thrombocytopenia between patients receiving either drug.[7][12]

Experimental Protocols
In Vitro Cytotoxicity Assay

Cell Lines: A panel of six pediatric leukemia and lymphoma cell lines.

Drug Exposure: Cells were exposed to varying concentrations of aminopterin and

methotrexate for 120 hours.

Endpoint: The 50% inhibitory concentration (IC50) was determined using a standard cell

viability assay (e.g., MTT or CellTiter-Glo).

Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal

curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Enzyme Source: Purified DHFR from L1210 mouse leukemia cells.

Substrate: Dihydrofolate (DHF).

Cofactor: NADPH.

Inhibitors: Analogues of methotrexate (mAPA-Orn) and aminopterin (APA-Orn) at various

concentrations.

Assay Principle: The rate of NADPH oxidation to NADP+ is monitored spectrophotometrically

at 340 nm, which is proportional to DHFR activity.

Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition

against the inhibitor concentration.

In Vivo DNA Synthesis Inhibition Assay

Animal Model: Male Swiss mice.
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Drug Administration: Single intravenous injections of methotrexate or aminopterin at various

doses.

Tracer: Radiolabeled deoxyuridine ([³H]UdR) is injected at specific time points (e.g., 1, 6, or

18 hours) after drug administration.

Tissue Collection: The small intestine is harvested.

Measurement: The amount of [³H]UdR incorporated into the DNA of the intestinal tissue is

quantified.

Data Analysis: The dose of each drug required to cause 50% inhibition of [³H]UdR

incorporation is calculated.[11]

Conclusion
Methotrexate and aminopterin, while sharing a common mechanism of action, exhibit

significant differences in their pharmacological profiles. Aminopterin's greater in vitro potency is

attributed to its more efficient cellular uptake and extensive polyglutamylation, leading to

prolonged intracellular retention.[1][2][3] However, this heightened potency is associated with a

narrower therapeutic window and historically greater toxicity concerns, which led to the clinical

predominance of methotrexate.[1] Methotrexate, with its more favorable therapeutic index,

remains a cornerstone in the treatment of various cancers and autoimmune diseases.[4][6]

Renewed interest in aminopterin stems from its potential advantages in overcoming

methotrexate resistance and its more consistent metabolism in cancer cells, suggesting that it

may still have a role in specific clinical contexts.[2][5] Further research is warranted to fully

elucidate the comparative therapeutic potential of these two important antifolates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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